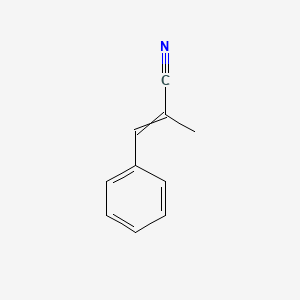
alpha-Methylcinnamonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methylcinnamonitrile is an organic compound with the molecular formula C10H9N. It is a derivative of cinnamonitrile, characterized by the presence of a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha-Methylcinnamonitrile can be synthesized through several methods:
Aldol Condensation: One common method involves the aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions.
Elimination Reaction: Another method includes the elimination reaction of various oximes derived from cinnamaldehyde.
Oxidative Coupling: The oxidative coupling of benzene with acrylonitrile is also a viable synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: alpha-Methylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and nitriles.
Scientific Research Applications
alpha-Methylcinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Its derivatives are investigated for potential therapeutic applications.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which alpha-Methylcinnamonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Cinnamonitrile: The parent compound, known for its use in fragrances and flavoring agents.
p-Methylcinnamonitrile: Another derivative with similar properties but different substitution patterns.
Uniqueness: alpha-Methylcinnamonitrile is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the methyl group can enhance its stability and modify its chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-methyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
MSOYJTDJKBEDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


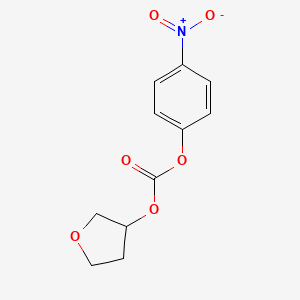


![tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)

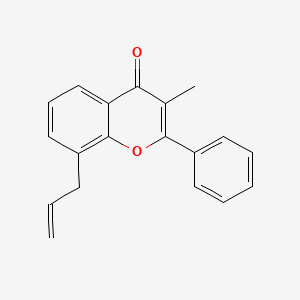
![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)

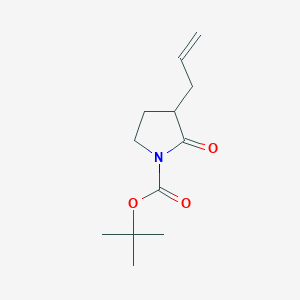
![2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetic acid](/img/structure/B8487797.png)
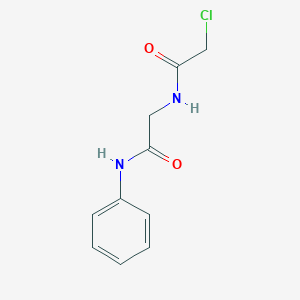
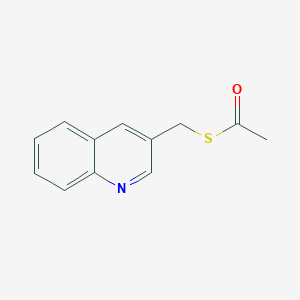
![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)

